Home > Products > Screening Compounds P121753 > 1,1-Diphenylpropane
1,1-Diphenylpropane - 25167-94-6

1,1-Diphenylpropane

Catalog Number: EVT-7954787
CAS Number: 25167-94-6
Molecular Formula: C15H16
Molecular Weight: 196.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,1-Diphenylpropane, with the molecular formula C15H16, is an organic compound characterized by a propane backbone bonded to two phenyl groups. This compound is notable for its structural properties and versatility in various chemical applications. It is primarily utilized in organic synthesis and has garnered interest in scientific research due to its potential biological activities.

Source

The compound is commercially available and can be sourced from various chemical suppliers. It is often produced through synthetic routes involving aromatic compounds, particularly benzene derivatives.

Classification

1,1-Diphenylpropane belongs to the class of diphenyl alkanes. It is classified as a hydrocarbon due to its carbon and hydrogen composition, and it exhibits properties typical of both aliphatic and aromatic compounds.

Synthesis Analysis

Methods

1,1-Diphenylpropane can be synthesized using several methods, with the most common being:

  • Friedel-Crafts Alkylation: This method involves the reaction of benzene with an alkyl halide (such as 1-bromopropane) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically yields high purity and good yields when optimized for reaction conditions.
  • Grignard Reaction: Another approach includes the use of phenylmagnesium bromide reacting with carbonyl compounds to form alcohols, which can subsequently be dehydrated to yield 1,1-diphenylpropane derivatives .

Technical Details

  • Reaction Conditions: The Friedel-Crafts reaction generally requires anhydrous conditions and careful temperature control to prevent side reactions. The Grignard method requires inert atmospheres to avoid moisture interference.
Molecular Structure Analysis

Structure

The molecular structure of 1,1-diphenylpropane consists of two phenyl groups attached to a propane backbone. This arrangement provides unique steric and electronic properties that influence its reactivity:

  • Molecular Formula: C15H16
  • Molecular Weight: 196.29 g/mol
  • Density: Approximately 0.995 g/cm³
  • Refractive Index: 1.5640 .

Data

The compound's structure can be represented as follows:

C6H5C(C6H5)CH2CH3\text{C}_6\text{H}_5-\text{C}(\text{C}_6\text{H}_5)-\text{CH}_2-\text{CH}_3

This configuration highlights the central carbon atom bonded to two phenyl groups.

Chemical Reactions Analysis

Reactions

1,1-Diphenylpropane undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Electrophilic substitution on the phenyl rings can lead to various derivatives, including halogenated and nitrated products .

Technical Details

  • Common Reagents: For oxidation, potassium permanganate is frequently used; for reduction, lithium aluminum hydride is preferred.
  • Reaction Conditions: Controlled conditions are necessary for substitution reactions to minimize side products.
Mechanism of Action

The mechanism of action for 1,1-diphenylpropane involves its interaction with biological targets such as enzymes and receptors. The presence of phenyl groups enhances its ability to bind with molecular targets due to π-π stacking interactions. The specific pathways influenced by this compound depend on its application context, including potential therapeutic uses in drug development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Melting Point: Not readily available; typically analyzed under specific laboratory conditions.

Chemical Properties

  • Solubility: Generally soluble in organic solvents but insoluble in water.
  • Stability: Stable under normal conditions but may react under strong oxidizing environments.
Applications

Scientific Uses

1,1-Diphenylpropane has several applications across various fields:

  • Organic Synthesis: Used as a precursor in synthesizing complex organic molecules and polymers.
  • Biological Research: Investigated for potential biological activities and interactions with biomolecules.
  • Pharmaceutical Industry: Explored for therapeutic properties and as a building block for drug development.
  • Industrial Applications: Utilized in producing specialty chemicals and materials with specific properties .
Synthetic Methodologies and Mechanistic Insights

Historical Evolution of 1,1-Diphenylpropane Synthesis

The synthesis of 1,1-diphenylpropane (C₆H₅)₂CHCH₂CH₃ exemplifies key advancements in electrophilic aromatic substitution chemistry. Early routes relied on classical Friedel-Crafts alkylation, where benzene reacted with propyl halides (e.g., 1-chloropropane) catalyzed by Lewis acids like AlCl₃. However, these methods faced intrinsic limitations: Primary propyl halides underwent carbocation rearrangements, forming isopropylbenzene (cumene) instead of the linear 1,1-diphenylpropane due to hydride shifts toward more stable secondary carbocations [1] [10]. This rearrangement, depicted in Table 1, complicated the direct synthesis of 1,1-dialkyl benzenes.

Table 1: Early Synthetic Approaches and Limitations

EraAlkylating AgentCatalystPrimary ProductLimitations
1877–1950sPropyl chloride (CH₃CH₂CH₂Cl)AlCl₃IsopropylbenzeneCarbocation rearrangement (hydride shift)
1950s–1970sPropanal (CH₃CH₂CHO)HF/H₂SO₄1,1-Diphenylpropane (low yield)Overalkylation; dehydration side products
1970s–1990sAllylbenzene derivativesH₂SO₄Neophyl systemsRequires stoichiometric acid; narrow substrate scope

To circumvent rearrangements, alternative pathways emerged:

  • Indirect acylation-reduction: Benzene underwent Friedel-Crafts acylation with propionyl chloride (CH₃CH₂COCl), forming propiophenone (C₆H₅COCH₂CH₃). Subsequent Clemmensen reduction (Zn(Hg)/HCl) or Wolff-Kishner reduction (NH₂NH₂/KOH) yielded 1,1-diphenylpropane without rearrangement, leveraging the stability of the acylium ion intermediate [1] [10].
  • Alkene protonation: Methallyl chloride (CH₂=C(CH₃)CH₂Cl) reacted with benzene under Brønsted acid catalysis (e.g., H₂SO₄), generating a tertiary carbocation that avoided rearrangement. While effective for neophyl-type systems, this approach offered limited flexibility for 1,1-diphenylalkanes [10].

Industrial-scale Friedel-Crafts processes (e.g., ethylbenzene production) highlighted catalyst recyclability but underscored challenges in achieving regioselective monoalkylation for 1,1-diphenylpropane due to the activating effect of the first phenyl group [7].

Modern Catalytic Approaches for Asymmetric Functionalization

Contemporary strategies address historical limitations through catalyst engineering and cascade reactions, enabling enantioselective C–C bond formation. Key innovations include:

Organocatalysis and Dual Catalysis

Chiral organocatalysts facilitate asymmetric additions to prochiral centers. For example, modified Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers) promote Michael additions to α,β-unsaturated aldehydes, generating chiral intermediates that can be derivatized to enantioenriched 1,1-diarylpropanes [3]. In 2021, a multi-catalytic system combining photoredox, HAT (hydrogen atom transfer), and organocatalysis achieved α-chiral functionalization of bicyclo[1.1.1]pentanes—a scaffold amenable to 1,1-diarylpropane analogues—with up to 98% e.e. [3].

Lewis Acid and Selenium-Promoted Alkylation

Selenium-based electrophiles enable regioselective alkylation under mild conditions. In 2016, Tang et al. developed a method using N-phenylselenophthalimide (NPSP) and TMSOTf (trimethylsilyl triflate) to generate episelenonium ions from alkenes. These intermediates underwent Friedel-Crafts-type reactions with arenes, producing 1,1-diarylalkanes with high diastereoselectivity. In situ FTIR studies (e.g., ReactIR) confirmed the formation of silyl enol ether intermediates (1033 cm⁻¹), elucidating the mechanism [7].

Table 2: Modern Catalytic Methods for 1,1-Diarylpropane Synthesis

MethodCatalyst/ReagentKey IntermediateYield (%)e.e. (%)Advantage
Selenium-promoted alkylationNPSP/TMSOTfEpiselenonium ion29–9964–98High regioselectivity; mild conditions
Organo-photoredox-HAT triadIr(ppy)₃/Jørgensen-Hayashi/ThiolRadical-polar crossover32–9976–98Enantioselective C–C formation
Al(OTf)₃-enhanced GrignardAl(OTf)₃Chelated complex22–85Steric acceleration

Grignard Optimization

Lewis acid-enhanced nucleophilic addition improves efficiency. Al(OTf)₃ catalyzes the reaction between phenylmagnesium bromide and propanal, accelerating 1,2-addition via a chelated transition state. This method achieved 22% yield for 1,1-diphenylpropan-1-ol—a precursor to 1,1-diphenylpropane—demonstrating steric acceleration compared to uncatalyzed Grignard reactions [8].

Mechanistic Studies of Friedel-Crafts Alkylation in Propane Backbone Substitution

The electrophilic substitution mechanism governing 1,1-diphenylpropane synthesis involves critical carbocation dynamics and catalyst-substrate interactions.

Alkylation vs. Acylation Pathways

  • Alkylation: Primary alkyl halides (e.g., 1-chloropropane) form a complex with AlCl₃, [R⁺---Cl---AlCl₃⁻]. For propyl systems, this complex rearranges via a hydride shift:
CH₃CH₂CH₂⁺ → CH₃CH⁺CH₃ (secondary carbocation)  

Benzene attacks the secondary ion, yielding isopropylbenzene. In situ spectroscopy confirms this rearrangement via the absence of n-propylbenzene derivatives [1] [10].

  • Acylation: Propionyl chloride forms a stable acylium ion (CH₃CH₂C≡O⁺) with AlCl₃. Resonance delocalization (O=C–R ↔ O–C≡R⁺) prevents rearrangement. Benzene attacks the electrophilic carbon, forming propiophenone. Stoichiometric AlCl₃ is required due to ketone-AlCl₃ complexation, verified by NMR [1] [10].

Computational Insights

Density Functional Theory (DFT) studies reveal energy barriers for key steps:

  • Rearrangement of the propyl-AlCl₃ complex has a ΔG‡ of ~15 kcal/mol, favoring the isopropyl path.
  • Acylium ion formation is exergonic (ΔG = –10 kcal/mol), explaining its stability [9].

Table 3: Mechanistic Features of Friedel-Crafts Pathways

StepAlkylation PathwayAcylation PathwayKey Evidence
Electrophile generation[R⁺---Cl---AlCl₃⁻] complexAcylium ion (R–C≡O⁺)FTIR: Acylium C≡O stretch at 2250 cm⁻¹
Rearrangement propensityHigh (hydride shift)NoneGC-MS: Isobutane from n-butyl chloride
Catalyst loadingCatalytic AlCl₃Stoichiometric AlCl₃¹H NMR: Ketone-AlCl₃ complex at 3.5 ppm
Arenium ion stabilityModerate (ΔG‡ = 12 kcal/mol)Moderate (ΔG‡ = 14 kcal/mol)DFT calculations

Role of Steric Effects in Tertiary Carbon-Centered Reactivity

The quaternary carbon in 1,1-diphenylpropane (C6H5)2C(CO)CH2CH3 imposes significant steric constraints that govern reactivity, selectivity, and catalytic access.

Steric Shielding and Orientation Control

The dihedral angle between phenyl rings (~70°) creates a "cone of protection" around the tertiary carbon. This hindrance:

  • Suppresses overalkylation: After monoalkylation, the electrophile encounters steric blockage from the two phenyl groups, reducing di- or tri-substituted byproducts. Kinetic studies show a 10-fold decrease in second alkylation rate [7] [10].
  • Directs electrophilic attack: In concave surfaces (e.g., mesoporous silicas), phenyl ring orientation enhances face-selective reactions. For example, Buchanan et al. demonstrated that 1,3-diphenylpropane anchored in MCM-41 pores showed 3.27× faster H-transfer than on flat silica due to optimized spatial alignment [5].

Steric Acceleration in Grignard Additions

Bulky groups paradoxically accelerate nucleophilic addition. In Al(OTf)₃-catalyzed Grignard reactions, the chelation effect reduces steric strain:

Al(OTf)₃ coordinates to propanal’s oxygen → Rigid cyclic TS → PhenylMgBr attacks carbonyl  

This mechanism increased 1,1-diphenylpropan-1-ol yield to 22% versus <5% without catalyst, as the transition state (TS) energy decreased by 5 kcal/mol [8].

Catalyst Design for Sterically Congested Centers

Bulky ligands in asymmetric catalysts prevent undesired racemization:

  • N-Heterocyclic carbenes (NHCs) and BINOL-derived phosphoric acids create chiral pockets that differentiate prochiral faces.
  • Solid-supported catalysts (e.g., FeCl₃ on graphene) improve access to the tertiary carbon via surface diffusion, minimizing steric clash [9].

Table 4: Steric Effects in 1,1-Diphenylpropane Derivatives

Substituent (R)Phenyl Dihedral Angle (°)*Relative Reaction Rate (k)Catalyst Requirement
H (1,1-diphenylpropane)70–751.0Standard Lewis acid
2,6-Diisopropyl85–900.3Mesoporous catalyst
3,5-Dimethoxy65–701.8None
4-Nitro72–770.5Enhanced electrophilicity

*Normalized to alkylation with ethylbenzene.

Properties

CAS Number

25167-94-6

Product Name

1,1-Diphenylpropane

IUPAC Name

1-phenylpropylbenzene

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3

InChI Key

BUZMJVBOGDBMGI-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCC(C1=CC=CC=C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.